molecular formula C28H34N2O3 B020246 N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide CAS No. 192725-49-8

N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B020246
CAS No.: 192725-49-8
M. Wt: 446.6 g/mol
InChI Key: LWXUXIDLCWPHIW-GSDHBNRESA-N
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Description

Mechanism of Action

Target of Action

Lopinavir phenoxyacetamide, also known as Lopinavir, primarily targets the HIV-1 protease enzyme . This enzyme plays a crucial role in the lifecycle of the HIV virus, making it a key target for antiretroviral therapy .

Mode of Action

Lopinavir is a protease inhibitor . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme . This scaffold cannot be cleaved by the enzyme, thus preventing the activity of the hiv-1 protease . This disruption in the enzyme’s activity inhibits the process of viral replication and release from host cells .

Biochemical Pathways

The inhibition of the HIV-1 protease enzyme by Lopinavir disrupts the viral replication process. This disruption prevents the maturation of the virus, thereby reducing the number of infectious particles . This mechanism of action is part of the broader antiretroviral therapy strategy used to manage HIV-1 infections .

Pharmacokinetics

Lopinavir is administered in combination with another drug, Ritonavir . Ritonavir is a potent inhibitor of the enzymes responsible for Lopinavir metabolism, and its co-administration “boosts” Lopinavir exposure and improves antiviral activity . This combination is necessary due to Lopinavir’s poor oral bioavailability and extensive biotransformation . The pharmacokinetic properties of Lopinavir allow for a moderate duration of action, necessitating once or twice daily dosing .

Result of Action

The primary result of Lopinavir’s action is the reduction in the number of infectious HIV-1 particles . By inhibiting the HIV-1 protease enzyme, Lopinavir prevents the maturation of the virus, reducing its ability to infect new cells . This leads to a decrease in viral load and an increase in CD4 cell counts, improving the immune response against the virus .

Action Environment

The efficacy and stability of Lopinavir can be influenced by various environmental factors. For instance, certain drug interactions can impact its effectiveness . Therefore, caution is advised when administering Lopinavir to patients maintained on other medications . Additionally, factors such as the patient’s overall health status, the presence of co-infections, and adherence to the medication regimen can also influence the drug’s action .

Preparation Methods

CV 1808 can be synthesized through multiple routes. One method involves the acylation of 5-amino-1-beta-D-ribofuranosylimidazole-4-carboxamide with propionic anhydride in pyridine, followed by treatment with phosphorus oxychloride and triethylamine in chloroform. The resulting compound is hydrolyzed with methanolic ammonia and cyclized with phenylcyanamide in methanolic ammonia at high temperature . Another method involves the reaction of 2-bromoadenosine with aniline in 2-methoxyethanol at elevated temperatures .

Chemical Reactions Analysis

CV 1808 undergoes various chemical reactions, including:

Scientific Research Applications

CV 1808 has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

CV 1808 is unique due to its specific binding affinity and selectivity for adenosine A2 receptors. Similar compounds include:

CV 1808 stands out due to its potent in vivo coronary dilatation effects and slight selectivity in receptor binding .

Properties

IUPAC Name

N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O3/c1-20-10-9-11-21(2)28(20)33-19-27(32)30-25(17-23-14-7-4-8-15-23)26(31)18-24(29)16-22-12-5-3-6-13-22/h3-15,24-26,31H,16-19,29H2,1-2H3,(H,30,32)/t24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXUXIDLCWPHIW-GSDHBNRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172868
Record name N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192725-49-8
Record name Lopinavir impurity, lopinavir phenoxyacetamide- [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192725498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((2S,3S,5S)-5-AMINO-3-HYDROXY-1,6-DIPHENYLHEXAN-2-YL)-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S21JGQ154U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide
Reactant of Route 2
N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide
Reactant of Route 4
N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide
Reactant of Route 5
N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide
Reactant of Route 6
N-((2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide

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